molecular formula C9H14ClNO2 B1522106 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1193388-82-7

1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1522106
CAS No.: 1193388-82-7
M. Wt: 203.66 g/mol
InChI Key: YUTRNRTYQNFZBP-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom and a carboxylic acid moiety at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in aqueous environments, a critical property for pharmaceutical applications. This compound is synthesized via coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dry DMF (dimethylformamide), as reported for structurally related isonipecotamide derivatives .

Properties

IUPAC Name

1-prop-2-ynylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTRNRTYQNFZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride typically starts from piperidine-4-carboxylic acid or its derivatives. The key steps involve:

  • Protection of the amine group (e.g., Boc-protection) to allow selective reactions on the carboxylic acid or piperidine ring.
  • Functionalization at the nitrogen atom by alkylation with propargyl bromide to introduce the prop-2-yn-1-yl group.
  • Conversion to the hydrochloride salt for enhanced stability and handling.

Detailed Preparation Method from Literature

Boc-Protected Piperidine-4-carboxylic Acid Intermediate

  • Starting with piperidine-4-carboxylic acid, the amine is protected using tert-butoxycarbonyl (Boc) to give tert-butyl 4-formylpiperidine-1-carboxylate.
  • This intermediate allows selective transformations at the 4-position and nitrogen without unwanted side reactions.

Alkylation with Propargyl Bromide

  • After removal of the Boc protecting group, the secondary amine of piperidine is alkylated with propargyl bromide.
  • This step introduces the prop-2-yn-1-yl substituent on the nitrogen.
  • The reaction is typically performed in the presence of a base to neutralize the generated hydrobromic acid.

Formation of Hydrochloride Salt

  • The free base 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves solubility and crystallinity, facilitating purification and storage.

Representative Synthetic Scheme (Adapted from Research)

Step Reagents/Conditions Intermediate/Product Yield (%) Notes
1 Boc2O, base (e.g., triethylamine), solvent Boc-protected piperidine-4-carboxylic acid 80-90 Protection of amine group
2 Propargyl bromide, base (e.g., K2CO3), solvent N-propargylated piperidine-4-carboxylic acid 70-85 Alkylation at nitrogen
3 HCl in ether or aqueous solution 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride 90-95 Formation of hydrochloride salt for stability

Analytical and Characterization Data

  • NMR Spectroscopy:
    • ^1H NMR confirms the presence of the propargyl group (characteristic signals around δ 2.2-2.5 ppm for alkyne protons).
    • Signals corresponding to the piperidine ring and carboxylic acid are consistent with expected chemical shifts.
  • Mass Spectrometry:
    • Molecular ion peak matches the expected molecular weight of 203.66 g/mol for the hydrochloride salt.
  • Purity:
    • Purification via recrystallization or column chromatography yields >95% purity as confirmed by HPLC.

Comparative Notes on Preparation Routes

Aspect Method Using Boc Protection and Alkylation Alternative Methods (Less Common)
Starting Material Piperidine-4-carboxylic acid Direct alkylation without protection (lower selectivity)
Protection Step Boc-protection for selective reactions Often omitted, risking side reactions
Alkylation Agent Propargyl bromide Propargyl chloride or other alkynyl halides
Salt Formation Hydrochloride salt by HCl treatment Other acid salts possible but less common
Yield Moderate to high (70-95%) Variable, often lower due to side reactions

Research Findings and Optimization

  • The Boc-protection strategy ensures high regioselectivity and prevents over-alkylation or polymerization side reactions during the propargylation step.
  • Use of mild bases such as potassium carbonate or triethylamine enhances yield and purity.
  • The hydrochloride salt form improves compound handling and stability, which is crucial for pharmaceutical applications.
  • Column chromatography and recrystallization are effective purification methods, with the latter preferred for scalability.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C9H12NO2·HCl
Molecular Weight 203.66 g/mol
Protection Group Boc (tert-butoxycarbonyl)
Alkylation Reagent Propargyl bromide
Base Used Triethylamine or potassium carbonate
Solvent Typically dichloromethane, THF, or ethanol
Salt Formation Hydrochloric acid
Typical Yield Range 70-95% overall
Purification Techniques Column chromatography, recrystallization
Characterization Methods NMR, Mass spectrometry, HPLC

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride may exhibit significant biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are crucial in neurological functions. For example, related compounds have shown IC50 values in the low micromolar range against these enzymes, indicating promising therapeutic potential for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
CompoundTarget EnzymeIC50 (µM)
Compound 15hMAO-B4.3
Compound 15hBChE8.5
1-(Prop-2-yn-1-yl)piperidine derivativesVariousOngoing studies

Medicine

The compound is under investigation for its therapeutic uses, particularly in developing new drugs targeting neurological disorders. Its ability to modulate receptor activity positions it as a candidate for treating conditions linked to neurotransmitter systems.

Case Studies

Recent studies have highlighted several applications of 1-(Prop-2-yn-1-yl)piperidine derivatives:

Neuroprotective Effects

In vitro studies have demonstrated that certain derivatives provide protective effects on neuronal cells subjected to oxidative stress, suggesting their potential in treating neurodegenerative diseases.

Antiviral Activity

Some analogs have exhibited modest antiviral activity against influenza viruses, indicating a broader spectrum of biological activity that warrants further exploration.

Research Findings

Ongoing research continues to reveal the multifaceted biological activities of this compound:

Structure–Activity Relationships (SAR)

Modifications in the piperidine ring significantly affect the inhibitory potency against MAO-B and BChE, emphasizing the importance of structural optimization in drug design.

Therapeutic Potential

The unique combination of structural features allows for the development of novel therapeutic agents targeting neurological disorders and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

  • Activity : Acts as a key intermediate in synthesizing isonipecotamide-based thrombin and cholinesterase dual inhibitors. Pyridinyl substituents facilitate π-π stacking interactions with enzyme active sites .
  • Application : Explored for Alzheimer’s disease due to cholinesterase inhibition .

1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid Hydrochloride Hydrate

  • Activity : Thiophene moiety enhances lipophilicity, improving blood-brain barrier penetration. Similar compounds are used in nicotinic receptor studies .
  • Application: Potential use in neurological disorders targeting acetylcholine receptors .

1-(Prop-2-yn-1-yl)piperidine-4-carboxylic Acid Hydrochloride

  • Unique Features : The propargyl group enables alkyne-azide click chemistry for bioconjugation or prodrug development. This reactivity is absent in analogs with pyridinyl or thiophenyl groups .
  • Potential Applications: Drug candidates requiring site-specific modifications (e.g., targeted therapies or imaging agents).

Solubility and Stability

  • Hydrochloride Salts : All compounds exhibit improved aqueous solubility compared to free bases.
  • Stability : Bromobenzyl and propargyl derivatives may show higher stability under acidic conditions due to electron-withdrawing substituents .

Research Findings and Implications

  • Electron-Withdrawing Groups (e.g., Pyridinyl): Improve target binding affinity via aromatic interactions but may limit metabolic stability .
  • Propargyl Advantage : The alkyne group offers a versatile handle for further functionalization, a unique advantage in medicinal chemistry .

Biological Activity

1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride features a piperidine ring substituted with a propargyl group and a carboxylic acid moiety. Its molecular formula is C9H13ClN2O2C_9H_{13}ClN_2O_2, and it has a molar mass of approximately 202.67 g/mol.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The propargyl group enhances its reactivity, allowing it to act as an inhibitor or modulator in biochemical pathways. Specifically, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Enzyme Inhibition

Research indicates that 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride may exhibit enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are critical in neurological functions .

Table 1: Inhibition Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)
Compound 15hMAO-B4.3
Compound 15hBChE8.5
1-(Prop-2-yn-1-yl)piperidine derivativesVariousOngoing studies

Receptor Binding

The compound's structure allows it to bind selectively to certain receptors, influencing neurotransmitter systems. This property is particularly relevant in the context of developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Studies

Recent studies have explored the potential of 1-(Prop-2-yn-1-yl)piperidine derivatives in various therapeutic contexts:

  • Neuroprotective Effects : In vitro studies have demonstrated that certain derivatives exhibit protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .
  • Antiviral Activity : Some analogs have shown modest antiviral activity against influenza viruses, indicating a broader spectrum of biological activity that warrants further investigation .

Research Findings

Ongoing research continues to reveal the compound's multifaceted biological activities:

  • Structure–Activity Relationships (SAR) : Studies indicate that modifications in the piperidine ring can significantly alter the inhibitory potency against MAO-B and BChE, highlighting the importance of structural optimization in drug design .
  • Therapeutic Potential : The unique combination of structural features in 1-(Prop-2-yn-1-yl)piperidine derivatives positions them as promising candidates for developing novel therapeutic agents targeting neurological disorders and metabolic pathways.

Q & A

Basic: What are the recommended synthetic strategies for 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride in academic settings?

Methodological Answer:
A common approach involves functionalizing the piperidine-4-carboxylic acid scaffold via nucleophilic substitution. For example:

  • Step 1: React piperidine-4-carboxylic acid with propargyl bromide (or similar alkyne-containing electrophiles) in the presence of a base (e.g., K₂CO₃) to introduce the prop-2-yn-1-yl group at the piperidine nitrogen.
  • Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent like methanol or ethanol .
    Key considerations:
  • Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.
  • Purify intermediates via recrystallization or column chromatography to ensure high purity (>95%) for downstream applications.

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., propynyl group integration at δ ~2.5 ppm for terminal alkynes) .
  • X-ray Diffraction (XRD): For unambiguous structural determination, use SHELXL for refinement. Ensure high-quality crystals via vapor diffusion methods .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄NO₂Cl).
  • Elemental Analysis: Validate stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Perform reactions in a fume hood due to potential HCl gas release during salt formation.
  • Storage: Keep in a desiccator at 2–8°C to prevent hygroscopic degradation.
  • Disposal: Neutralize waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

  • Comparative SAR Studies: Systematically compare analogs (e.g., aminoethyl vs. propynyl substituents) using standardized assays (e.g., IC₅₀ determination in enzyme inhibition). highlights that lipophilicity (e.g., from dimethylamino groups) enhances membrane permeability, which may explain activity discrepancies .
  • Data Normalization: Control for variables like purity (via HPLC) and solvent effects (e.g., DMSO concentration in cell-based assays).
  • Meta-Analysis: Cross-reference datasets from peer-reviewed studies (avoiding non-curated sources like BenchChem) .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth: The hydrochloride salt may form hydrates or polymorphs. Use anti-solvent vapor diffusion (e.g., ether into methanol) to improve crystal quality.
  • Refinement: Employ SHELXL for anisotropic displacement parameter modeling. For twinning or disorder, use the TWIN/BASF commands in SHELX .
  • Validation: Check with checkCIF/PLATON to resolve geometry alerts (e.g., unusual bond lengths in the alkyne moiety) .

Advanced: What methodologies are used for impurity profiling in pharmaceutical-grade synthesis?

Methodological Answer:

  • HPLC-MS: Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) to detect and quantify impurities. Reference standards (e.g., unreacted piperidine-4-carboxylic acid) are critical for calibration .
  • Synthesis-Specific Impurities: For example, residual propargyl bromide can form adducts; mitigate via exhaustive washing with sodium thiosulfate .
  • Regulatory Alignment: Follow ICH Q3A guidelines, ensuring impurities are <0.1% (w/w) for APIs .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace propynyl with benzyl or aminoethyl groups) and assess changes in bioactivity. shows benzyl groups enhance receptor binding in some analogs .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) using protein structures from the PDB to predict target engagement.
  • Pharmacophore Mapping: Identify critical features (e.g., carboxylic acid for hydrogen bonding, alkyne for π-π stacking) using Schrödinger’s Phase .

Advanced: What strategies identify biological targets for this compound?

Methodological Answer:

  • Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates.
  • Transcriptomics: Use RNA-seq to profile gene expression changes in treated vs. untreated cells (e.g., focus on pathways like GPCR signaling).
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
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1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.